3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid

Immunotoxicity Mycotoxin Cell Proliferation

Researchers investigating quorum sensing (QS) inhibition often lack access to mycotoxins with validated gene-level activity profiles. Penicillic acid (CAS 90-65-3) resolves this gap: • Downregulates 60% of QS-regulated genes in P. aeruginosa at 80 µM - broader transcriptional impact than patulin (45%). • Sole active compound among its derivatives against Pythium aphanidermatum. • Defined IC₅₀ of 29.85 µM in BOMACs, precisely ranked between ochratoxin A and citrinin for comparative immunotoxicity studies. Supplied at ≥98% purity under cold-chain protocol for batch-to-batch consistency in anti-virulence and cytotoxicity research.

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
CAS No. 90-65-3
Cat. No. B192057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid
CAS90-65-3
SynonymsAcid, Penicillic
Penicillic Acid
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)C(=CC(=O)O)OC
InChIInChI=1S/C8H10O4/c1-5(2)8(11)6(12-3)4-7(9)10/h4H,1H2,2-3H3,(H,9,10)
InChIKeyVOUGEZYPVGAPBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMODERATELY SOLUBLE IN COLD WATER (2 G/100 ML);  FREELY SOLUBLE IN HOT WATER, ALCOHOL, ETHER, BENZENE, CHLOROFORM;  SLIGHTLY SOLUBLE IN HOT PETROLEUM ETHER;  PRACTICALLY INSOLUBLE IN PENTANE-HEXANE
SOLUBLE IN ACETONE

Structure & Identifiers


Interactive Chemical Structure Model





Penicillic Acid Key Characteristics


3-Methoxy-5-methyl-4-oxohexa-2,5-dienoic acid (CAS 90-65-3), commonly known as penicillic acid (PA), is a polyketide mycotoxin produced by various Aspergillus and Penicillium species [1]. It is a low-molecular-weight compound (C8H10O4, MW 170.16) that exhibits antibacterial activity primarily against Gram-negative bacteria and some Gram-positive species, along with documented cytotoxic, carcinogenic, and quorum-sensing inhibitory properties [2][3]. Its structural similarity to patulin underpins its toxicological profile, and it has proven too toxic for therapeutic use [4].

Penicillic Acid Substitution Unsupported


Penicillic acid cannot be generically substituted with other Penicillium-derived mycotoxins such as patulin, ochratoxin A, or citrinin due to profound differences in potency, mechanism of action, and biological target profile. Quantitative head-to-head studies demonstrate that penicillic acid exhibits distinct cytotoxic potency (IC50 values) that can differ by orders of magnitude from its analogs, along with a unique ability to inhibit quorum sensing and a differential profile in antifungal activity compared to its own derivatives [1][2][3]. These quantifiable differences in biological activity invalidate simple class-level substitution for research applications.

Penicillic Acid Quantitative Differentiation


Immunotoxicity Potency in Bovine Macrophages

In a direct head-to-head comparison using a bovine macrophage cell line (BOMACs), penicillic acid (PA) exhibited an IC50 of 29.85 µM for inhibition of cell proliferation. This was significantly less potent than patulin (PAT, IC50 0.56 µM) and ochratoxin A (OTA, IC50 12.88 µM), but more potent than citrinin (CIT, IC50 91.20 µM). Cytotoxicity was evident at >160 µM for PA and >2.4 µM for PAT [1]. This quantitative ranking establishes PA's unique position within the immunotoxicity spectrum of Penicillium mycotoxins.

Immunotoxicity Mycotoxin Cell Proliferation

Cytotoxicity in Tetrahymena Model

A direct head-to-head comparison in the Tetrahymena pyriformis model, a well-established proxy for human respiratory epithelium, revealed that penicillic acid (EC50 343.19 µM) is approximately 900-fold less potent than gliotoxin (EC50 0.38 µM) [1]. Notably, the two mycotoxins exhibited divergent effects on energy-providing processes: gliotoxin showed weak inhibition, whereas penicillic acid caused stimulation of physiological parameters, indicating distinct modes of action [1].

Cytotoxicity Mycotoxin Tetrahymena pyriformis

Antiproliferative Activity in Cancer Cell Lines

In a comparative structure-activity study, penicillic acid and its dihydro derivative (dihydropenicillic acid) were evaluated against three human cancer cell lines. The IC50 values for penicillic acid were 15.66 µg/mL (HPAC-1376 pancreatic), 18.74 µg/mL (HT-29 colon), and 19.18 µg/mL (MDA-T32 thyroid). The dihydro derivative exhibited nearly identical potency (16.09, 18.37, and 19.17 µg/mL, respectively), whereas other derivatives (bromo- and demethoxy- analogs) were inactive [1]. This demonstrates that the α,β-unsaturated lactone moiety is essential for activity, but reduction of the exocyclic double bond is tolerated.

Antiproliferative Cancer Structure-Activity Relationship

Antifungal Activity vs. Derivatives

In a direct comparative evaluation against the plant pathogen Pythium aphanidermatum, only penicillic acid exhibited antifungal activity, whereas none of its synthetic derivatives (including dihydropenicillic acid, bromohydroxy penicillic acid, dibromo-penicillic acid, bromosuccinmidyl-penicillic acid, and demethoxy-penicillic acid) showed any measurable activity [1]. This establishes penicillic acid as the sole active antifungal agent within this chemical series.

Antifungal Plant Pathology Pythium aphanidermatum

Quorum Sensing Inhibition in P. aeruginosa

In a transcriptomic analysis using DNA microarrays, penicillic acid (80 µM) downregulated 60% of quorum sensing (QS)-regulated genes in Pseudomonas aeruginosa, compared to 45% for patulin at the same concentration [1]. This indicates that penicillic acid exhibits broader specificity for QS-regulated gene expression than its structural analog patulin.

Quorum Sensing Pseudomonas aeruginosa Virulence

Cytotoxicity Comparison with Brefeldin A

In a cross-study comparison of compounds isolated from Panax ginseng endophytic fungi, penicillic acid exhibited cytotoxic IC50 values ranging from 0.49 to 7.46 µg/mL against six human cancer cell lines, whereas brefeldin A showed uniformly higher potency with IC50 <0.12 µg/mL across all lines [1]. Penicillic acid thus represents a moderate-potency cytotoxic scaffold distinct from the highly potent brefeldin A.

Cytotoxicity Cancer Natural Products

Penicillic Acid Research Applications


Quorum Sensing Inhibition in Gram-Negative Bacteria

Penicillic acid is the preferred mycotoxin for investigating quorum sensing (QS) inhibition in Pseudomonas aeruginosa, as it downregulates 60% of QS-regulated genes compared to 45% for patulin at 80 µM [1]. Its broader transcriptional impact makes it suitable for mapping the QS regulon and evaluating anti-virulence strategies.

Antifungal Screening for Oomycete Pathogens

For antifungal assays targeting Pythium aphanidermatum, penicillic acid is the only active compound among its chemical derivatives [1]. Researchers should select penicillic acid when evaluating natural product-based antifungals against this pathogen.

Moderate-Potency Cytotoxic Control in Cancer Screens

Penicillic acid exhibits antiproliferative IC50 values in the 15–20 µg/mL range against pancreatic, colon, and thyroid cancer cell lines [2], and 0.49–7.46 µg/mL against a broader panel [3]. This moderate potency positions it as a useful positive control or scaffold for structure-activity studies, distinct from highly potent agents like brefeldin A (IC50 <0.12 µg/mL).

Immunotoxicity Assessment in Bovine Macrophages

In bovine macrophage (BOMACs) assays, penicillic acid provides a defined IC50 of 29.85 µM for cell proliferation inhibition, situated between ochratoxin A (12.88 µM) and citrinin (91.20 µM) [4]. This precise ranking supports its use as a reference compound in comparative immunotoxicity studies of Penicillium mycotoxins.

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